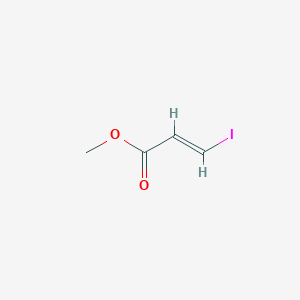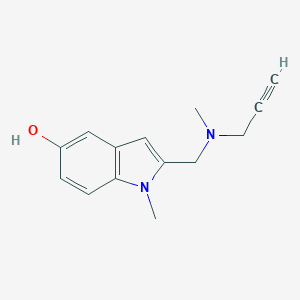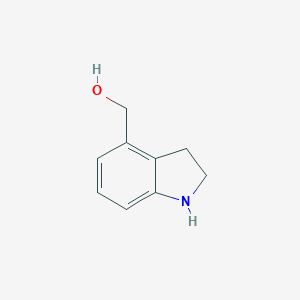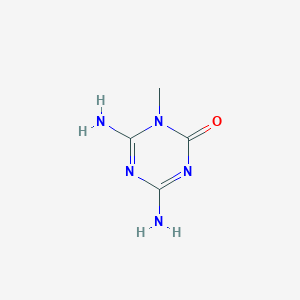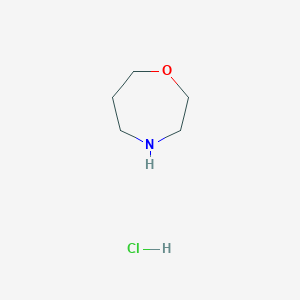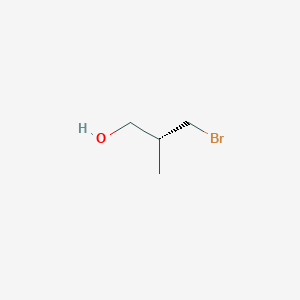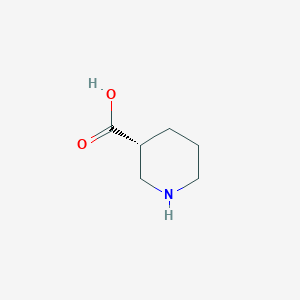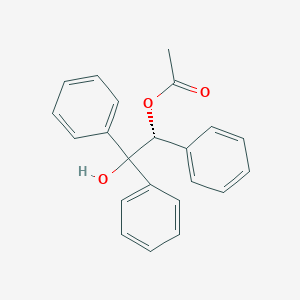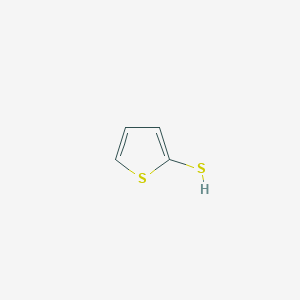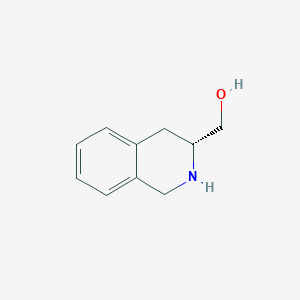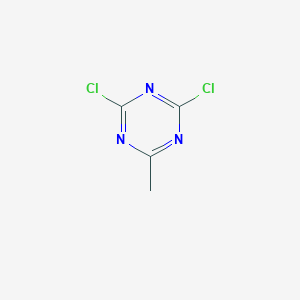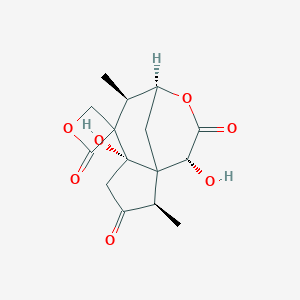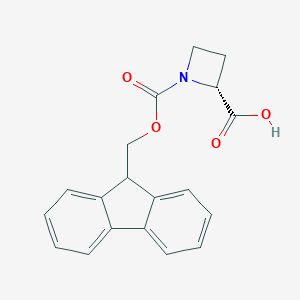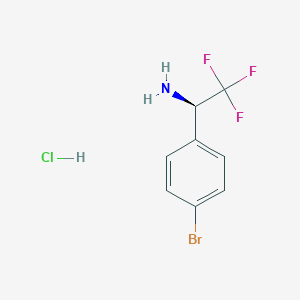
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related brominated compounds involves the use of brominated reagents and the introduction of trifluoromethyl groups. For example, the preparation of 4'-bromophenacyl triflate, a reagent used for derivatization of carboxylic acids, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This suggests that similar methods could potentially be applied to synthesize (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride by introducing an amine group to a brominated and trifluoromethylated precursor.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as seen in the study of regioisomeric bromodimethoxyamphetamines, which share a molecular weight of 274 and have major fragment ions in their mass spectra . Although the exact structure of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is not provided, it can be inferred that the presence of a bromine atom and a trifluoromethyl group would significantly influence its molecular geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of brominated compounds with other chemicals can be quite specific. For instance, the oxidative addition reactions of a rhodium complex with alkyl bromides resulted in almost quantitative yields of the corresponding Rh(III)-terpyridine complexes . This indicates that brominated compounds, such as (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, may also undergo specific reactions that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are not directly reported, the properties of similar brominated and trifluoromethylated compounds can be quite distinctive. For example, the stability of 4'-bromophenacyl triflate for 3-6 months and the solubility of Rh(III)-terpyridine complexes in various organic solvents suggest that (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride may also exhibit notable stability and solubility characteristics due to the presence of bromine and trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist Development
One of the applications involves the development of neurokinin-1 (NK1) receptor antagonists, which are significant in clinical efficacy against emesis and depression. A compound exhibiting high affinity and oral activity as an h-NK(1) receptor antagonist was synthesized, highlighting its potential in treating related conditions (Harrison et al., 2001).
Catalysis and Enantioselective Reactions
Another application is found in the field of catalysis, where derivatives of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are used in enantioselective cyclopropanation reactions. A study by Qin et al. demonstrated the effectiveness of a dirhodium catalyst derived from a related compound for achieving high enantioselectivity in cyclopropanations and other tandem reactions (Qin et al., 2011).
Material Science: Fluorinated Polyimides
In material science, the compound's derivatives contribute to the synthesis of novel fluorinated polyimides, offering outstanding mechanical properties and thermal stability. This research is particularly relevant for developing materials with specific electronic and optical properties, such as low dielectric constants and high optical transparency (Yin et al., 2005).
Organic Chemistry: Synthesis of Trifluoromethyl-Substituted Cyclopropanes
Morandi et al. explored the enantioselective cobalt-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes, showcasing the versatility of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride in generating key intermediates for drug discovery (Morandi et al., 2011).
Propiedades
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDERGPILUSRV-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

